1H-Purine-1,6-diamine
Description
Contextualization within Purine (B94841) Chemistry and Biochemistry
Purines are fundamental nitrogen-containing heterocyclic aromatic compounds, composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. thoughtco.comwikipedia.org This core structure is the foundation for a wide array of naturally occurring and synthetic molecules that are indispensable to life. thoughtco.comportlandpress.com In the realm of biochemistry, the most prominent purines are adenine (B156593) and guanine (B1146940), which serve as the building blocks for the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). thoughtco.combritannica.com Beyond their role in genetics, purines are integral components of energy-carrying molecules like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and various coenzymes. fiveable.mechemenu.com
The metabolic pathways for synthesizing and breaking down purines are crucial for cellular function. fiveable.me Organisms across all domains of life have the capacity for de novo purine biosynthesis, underscoring their essentiality. wikipedia.org The catabolism of purines in humans culminates in the formation of uric acid. fiveable.me
1H-Purine-1,6-diamine, as a diaminopurine, is a structural analog of the canonical purine bases. Its chemical structure, featuring amino groups at the 1 and 6 positions of the purine ring, distinguishes it from the more common 2,6-diaminopurine (B158960). This specific arrangement of functional groups imparts distinct chemical properties and potential for unique molecular interactions, making it a subject of interest in medicinal chemistry and molecular biology research. ontosight.ai
Historical Perspectives in Purine Research
The journey into understanding purines began in the late 18th and 19th centuries. In 1776, uric acid was the first purine derivative to be isolated. britannica.com This was followed by the discovery of xanthine (B1682287) in 1817. britannica.com The term "purine" (from "pure urine") was coined by the German chemist Emil Fischer in 1884, who also achieved the first synthesis of purine itself in 1898, starting from uric acid. wikipedia.org The identification of adenine and guanine as components of nucleic acids in 1891 was a landmark discovery that connected purine chemistry to the field of genetics. britannica.com
A significant leap in understanding the biological roles of purines came with Geoffrey Burnstock's "purinergic theory" in the 1960s and 1970s. unimi.itresearchgate.net This theory, initially met with skepticism, proposed that nucleotides like ATP could act as signaling molecules outside of cells. unimi.itresearchgate.net The eventual validation of this hypothesis, aided by advancements in molecular biology in the 1990s, revolutionized the understanding of cell-to-cell communication. unimi.itresearchgate.net This led to the establishment of the "Purine Club" to foster research in this burgeoning field. unimi.it
The abiotic synthesis of purines, such as adenine from ammonium (B1175870) cyanide, has also been a significant area of research, particularly in the context of the origins of life. nih.gov
Structural and Isomeric Considerations of Diaminopurines
The structure of diaminopurines is subject to isomerism, a phenomenon where compounds share the same molecular formula but have different arrangements of atoms. This has profound implications for their chemical and biological properties.
Positional Isomerism in Diaminopurines (e.g., 1,6-diamine vs. 2,6-diamine)
Positional isomerism arises from the different possible locations of substituent groups on the purine ring. doubtnut.comunacademy.com In the case of diaminopurines, the two amino groups can be attached to various carbon atoms of the purine core. This compound and 1H-Purine-2,6-diamine are prominent examples of positional isomers.
| Interactive Data Table: Comparison of Diaminopurine Positional Isomers | |
| Compound | This compound |
| CAS Number | 52826-86-5 chemtik.com |
| Molecular Formula | C5H6N6 chemtik.com |
| Amino Group Positions | 1 and 6 |
| Synonyms | Not extensively documented |
| Compound | 1H-Purine-2,6-diamine |
| CAS Number | 1904-98-9 cymitquimica.com |
| Molecular Formula | C5H6N6 cymitquimica.com |
| Amino Group Positions | 2 and 6 |
| Synonyms | 2-Aminoadenine cymitquimica.com |
The differing placement of the amino groups in these isomers leads to distinct electronic distributions and hydrogen bonding capabilities, which in turn affects their interactions with other molecules, such as enzymes and receptors. ontosight.ai For instance, 2,6-diaminopurine is a known nucleobase analog that can be incorporated into DNA and RNA. cymitquimica.com
Tautomeric Forms and Their Equilibrium
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom. Purines, including this compound, can exist in several tautomeric forms due to the presence of multiple nitrogen atoms in the heterocyclic rings. wikipedia.org The position of the hydrogen atom on the nitrogen atoms of the purine ring can vary, leading to different tautomers such as the 7H and 9H forms. wikipedia.orgcompchemday.org
The equilibrium between these tautomeric forms can be influenced by various factors, including the solvent environment. chemrxiv.org For example, studies on 2,6-diaminopurine have shown that both 7H and 9H tautomers can exist, and their relative stability is affected by solvation. compchemday.orgrsc.org The presence of different tautomers is significant because each form can exhibit unique photochemical and photophysical properties. chemrxiv.org For instance, the excited-state dynamics and relaxation pathways can differ substantially between the 7H and 9H tautomers of 2,6-diaminopurine. chemrxiv.org
Structure
3D Structure
Properties
CAS No. |
72621-40-0 |
|---|---|
Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
6-imino-7H-purin-1-amine |
InChI |
InChI=1S/C5H6N6/c6-4-3-5(9-1-8-3)10-2-11(4)7/h1-2,6H,7H2,(H,8,9) |
InChI Key |
QXPHGVOUTKFVCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=N)N(C=N2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1h Purine 1,6 Diamine and Its Analogs
De Novo Synthesis Approaches of the Purine (B94841) Ring System
The de novo synthesis of purines is a cornerstone of organic and medicinal chemistry, providing access to a vast array of biologically important molecules. nih.gov These methods build the purine's fused imidazole (B134444) and pyrimidine (B1678525) rings from basic molecular building blocks. nih.gov
Ring-Closure Reactions from Pyrimidine Precursors
The Traube synthesis is a classic and widely utilized method for constructing purines from pyrimidine precursors. thieme-connect.de This approach involves the annulation of an imidazole ring onto a substituted pyrimidine. The synthesis of 1H-Purine-1,6-diamine, also known as 2,6-diaminopurine (B158960), typically starts from a tetrasubstituted pyrimidine, such as pyrimidine-2,4,5,6-tetraamine. thieme-connect.de
The cyclization of the pyrimidine precursor is often achieved using a one-carbon cyclizing reagent. thieme-connect.de A common reagent for this transformation is formic acid, which, upon heating, facilitates the closure of the imidazole ring. thieme-connect.de The reaction can also be carried out with other reagents like diethoxymethyl acetate (B1210297). thieme-connect.de For instance, heating pyrimidine-2,4,5,6-tetramine in trifluoroacetic acid followed by heating the residue can yield 8-(trifluoromethyl)purine-2,6-diamine. thieme-connect.de
The general scheme for this synthesis is as follows:
| Starting Pyrimidine | Cyclizing Reagent | Resulting Purine |
|---|---|---|
| Pyrimidine-2,4,5,6-tetraamine | Formic Acid | 1H-Purine-2,6-diamine |
| Pyrimidine-2,4,5,6-tetraamine | Trifluoroacetic Acid | 8-(Trifluoromethyl)purine-2,6-diamine thieme-connect.de |
| 5-(Pentanoylamino)pyrimidine-4,6-diamine | Heat (internal cyclization) | 8-Butyladenine thieme-connect.de |
Ring-Closure Reactions from Imidazole Precursors
An alternative de novo approach involves constructing the pyrimidine ring onto a pre-existing imidazole scaffold. thieme-connect.de This method often starts with a substituted imidazole, such as 4-aminoimidazole-5-carbonitrile or 4-aminoimidazole-5-carboxamide. These imidazole derivatives can then be cyclized with appropriate reagents to form the purine ring system.
For example, 4-amino-1H-imidazole-5-carbaldehyde oximes, which can be prepared from 4-nitroimidazole (B12731), serve as versatile intermediates. yu.edu.jo Condensation of the amino group in these oximes with orthoesters leads to the formation of iminoethers. A subsequent cyclocondensation with ammonia (B1221849) can then yield the purine ring system. yu.edu.jo This strategy allows for the synthesis of 7-substituted purines directly from imidazole precursors. mdpi.com
The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool in this context, enabling the introduction of various substituents onto the imidazole ring prior to cyclization. yu.edu.jomdpi.com
| Imidazole Precursor | Cyclization Strategy | Key Features |
|---|---|---|
| 4-Aminoimidazole-5-carbonitrile | Reaction with a one-carbon source (e.g., formamide) | Builds the pyrimidine ring onto the imidazole. |
| 4-Amino-1H-imidazole-5-carbaldehyde oximes | Condensation with orthoesters followed by cyclization with ammonia | Leads to the formation of 7-substituted purines. yu.edu.jo |
Prebiotic Synthesis Pathways of Purine Nucleobases and Nucleosides
Research into the origins of life has spurred investigations into the prebiotic synthesis of purines. These studies explore plausible chemical pathways that could have led to the formation of purine nucleobases on early Earth. One prominent hypothesis suggests the formation of purines from formamide (B127407) (HCONH2). researchgate.net In the presence of catalysts like CaCO3 and various inorganic oxides, formamide can yield purine, adenine (B156593), and other pyrimidine derivatives. researchgate.net
Another proposed prebiotic route involves the reaction of cyanamide (B42294) and cyanoacetylene. acs.org These molecules, thought to be present in the prebiotic environment, can react to form the building blocks of purines. acs.org Furthermore, adenine is considered a relatively stable pentamer of hydrogen cyanide (HCN), suggesting a direct pathway from this simple precursor. nih.gov
The direct coupling of free nucleobases, such as diaminopurine, with phosphorylated carbohydrates represents a plausible step in the formation of the first nucleotides. nih.govpnas.org These reactions can be stereoselective, yielding only the β-anomer of the nucleotides, which is the form found in biological systems. nih.govpnas.org
Synthesis by Substituent Modification on the Purine Core
This approach begins with a pre-formed purine ring, such as 2,6-dichloropurine (B15474), and introduces the desired functional groups through various chemical reactions. This is a highly versatile method for creating a diverse range of purine analogs.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for modifying the purine core. Halogenated purines, particularly 2,6-dichloropurine, are common starting materials due to the reactivity of the chloro groups. arkat-usa.org The chlorine atoms at the C2 and C6 positions can be sequentially displaced by nucleophiles, such as amines.
The substitution at the C6 position is generally more facile than at the C2 position. arkat-usa.org This differential reactivity allows for selective functionalization. For instance, reaction of 2,6-dichloropurine with an amine at a lower temperature will typically result in substitution at the C6 position. A subsequent reaction with a different amine at a higher temperature or under microwave irradiation can then introduce a substituent at the C2 position. arkat-usa.orgmdpi.com
A variety of amines can be used as nucleophiles, leading to a wide array of N6- and N2-substituted purine-2,6-diamines. arkat-usa.orgmdpi.com
| Starting Purine | Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| 2,6-Dichloropurine | Propanolamine | n-BuOH, 70°C | 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine arkat-usa.org |
| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | Aromatic Amine | n-BuOH, 120°C | N6-(3-hydroxypropyl)-N2-(aryl)-9H-purine-2,6-diamine arkat-usa.org |
| 2,6-Dichloropurine | Benzylamine | DIPEA, 1-BuOH, 110°C | N-Benzyl-2-chloro-9H-purin-6-amine mdpi.com |
Alkylation Strategies
Alkylation reactions introduce alkyl groups onto the nitrogen atoms of the purine ring. The alkylation of 2,6-diaminopurine can occur at various positions, most commonly at the N9 and N7 positions of the purine ring, as well as on the exocyclic amino groups. mdpi.comontosight.ai
Amination Reactions
Amination reactions are a fundamental strategy for the introduction of amino groups onto the purine scaffold, typically by nucleophilic substitution of a leaving group, such as a halogen. The stepwise reaction of aliphatic amines with 2,6-dichloropurine is a common approach for producing N2,6-dialkyl derivatives of 2,6-diaminopurine. researchgate.net In this process, the first substitution occurs selectively at the C6 position, followed by substitution at the C2 position. researchgate.net
However, the direct amination of 2-amino-6-chloropurine (B14584) with aqueous ammonia can be challenging. researchgate.net An alternative and successful route involves the use of 2-amino-6-methylthiopurine as a precursor. researchgate.net Another powerful method is the palladium-catalyzed amination of halopurine nucleosides. Efficient conversions of 6-bromo- and 6-chloropurine (B14466) nucleosides with various aryl amines have been achieved using a palladium acetate catalyst in combination with the Xantphos ligand. researchgate.net Silyl protection of the hydroxyl groups on the sugar moiety has been found to be more effective than acetyl protection for these reactions. researchgate.net
A postsynthetic strategy for introducing 2,6-diaminopurine into oligonucleotides utilizes 2-fluoro-6-amino-adenosine. The electron-withdrawing fluoro group at the C2 position facilitates nucleophilic aromatic substitution with ammonia or primary amines, obviating the need for protecting groups on the 6-amino group. nih.gov
| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |
| 2,6-Dichloropurine | Aliphatic amines | N2,6-Alkyl derivatives of 2,6-diaminopurine | Stepwise, selective substitution at C6 then C2. | researchgate.netresearchgate.net |
| 2-Amino-6-chloropurine | Aqueous ammonia | 2,6-Diaminopurine | Reaction can be challenging. | researchgate.net |
| 2-Amino-6-methylthiopurine | Amines | 2-Amino-6-alkylaminopurines | Successful alternative to direct amination of 2-amino-6-chloropurine. | researchgate.net |
| 6-Halo-purine nucleosides | Aryl amines, Pd(OAc)₂, Xantphos | N⁶-Aryl-2'-deoxyadenosine analogues | Efficient palladium-catalyzed C-N bond formation. | researchgate.netacs.org |
| 2-Fluoro-6-amino-adenosine | NH₃ or R-NH₂ | 2,6-Diaminopurine nucleotides | Postsynthetic modification of oligonucleotides without protecting groups. | nih.gov |
Halogenation and Other Functional Group Interconversions
Halogenation of the purine core provides key intermediates for further functionalization, such as cross-coupling and amination reactions. For instance, 2-amino-6-chloropurine can be synthesized from guanine (B1146940). One method involves the acylation of guanine to 2,9-diacetylguanine, followed by chlorination with phosphorus oxychloride and subsequent hydrolysis to remove the acetyl group, affording the product in yields of approximately 55-75%. google.com A more direct and industrially viable process involves the chlorination of xanthine (B1682287) with phosphorus oxychloride in the presence of a weak nucleophilic organic base like 1,8-diazabicycloundec-7-ene (DBU). researchgate.net
The C8 position of the purine ring can also be halogenated. 9-Substituted 2-amino-6-chloropurines can be efficiently halogenated at the C8 position via lithiation. researchgate.net This method has even been used to introduce a fluorine atom at the C8 position, albeit in modest yield. researchgate.net Bromination at the C8 position of 3-substituted purine derivatives has been achieved using bromine in acetic acid. rsc.org N-bromosuccinimide (NBS) in DMF has also been employed for the C8 bromination of certain purine-2,6-dione (B11924001) derivatives. rsc.org
Furthermore, diazotization reactions offer a route to introduce halogens. The diazotization of 2,6-diaminopurine nucleosides in the presence of 70% HF-pyridine and tert-butyl nitrite (B80452) yields the corresponding 2-fluoro analogues. nih.gov
| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |
| Guanine | 1. Acetic anhydride (B1165640) 2. POCl₃ 3. Hydrolysis | 2-Amino-6-chloropurine | Multi-step process with moderate to good yields. | google.com |
| Xanthine | POCl₃, DBU | 2,6-Dichloropurine | Facile and industrially viable direct chlorination. | researchgate.net |
| 9-Substituted 2-amino-6-chloropurines | 1. LDA 2. Electrophilic halogen source | 8-Halo-9-substituted-2-amino-6-chloropurines | Functionalization via C8-lithiation. | researchgate.net |
| 3-Substituted purine derivative | Br₂, Acetic acid | 8-Bromo-3-substituted purine derivative | Direct bromination at C8. | rsc.org |
| 2,6-Diaminopurine nucleosides | 70% HF-pyridine, t-BuONO | 2-Fluoro-6-aminopurine nucleosides | Introduction of fluorine via diazotization. | nih.gov |
Condensation Reactions
The Traube synthesis is a classic and versatile method for constructing the purine ring system, which involves the condensation of a pyrimidine-4,5-diamine with a one-carbon source. thieme-connect.de For the synthesis of this compound, pyrimidine-4,5,6-triamine (B90907) can be condensed with formamide under reflux conditions. thieme-connect.de Similarly, the condensation of 2,5,6-triaminopyrimidin-4-ol with formic acid under reflux leads to the formation of guanine. thieme-connect.de
A variety of one-carbon cyclizing reagents can be employed in the Traube synthesis, including formic acid, orthoesters, and formamide. thieme-connect.de The use of higher carboxylic acids or their anhydrides can lead to the formation of 8-alkylpurines. thieme-connect.de For instance, reacting a pyrimidine-4,5-diamine with pentanoic anhydride results in an 8-butylpurine derivative. thieme-connect.de
The synthesis of 2,6-diamino-8-(hydroxymethyl)purine can be achieved by heating pyrimidine-2,4,5,6-tetraamine with glycolic acid, followed by a base-catalyzed ring closure of the intermediate. thieme-connect.de
| Pyrimidine Precursor | One-Carbon Source | Product | Key Features | Reference(s) |
| Pyrimidine-4,5,6-triamine | Formamide | This compound | Classic Traube synthesis for diaminopurine. | thieme-connect.de |
| 2,5,6-Triaminopyrimidin-4-ol | Formic acid | Guanine | Traube synthesis of guanine. | thieme-connect.de |
| Pyrimidine-4,5-diamine | Pentanoic anhydride | 8-Butylpurine derivative | Formation of 8-alkylpurines. | thieme-connect.de |
| Pyrimidine-2,4,5,6-tetraamine | Glycolic acid | 2,6-Diamino-8-(hydroxymethyl)purine | Synthesis of an 8-functionalized diaminopurine. | thieme-connect.de |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds at various positions on the purine ring. These reactions typically involve the coupling of a halopurine with a boronic acid derivative. researchgate.netacs.org
The Suzuki-Miyaura reaction has been successfully applied to 2-, 6-, and 8-halopurines to introduce aryl and alkenyl substituents. researchgate.net For instance, 9-benzyl-6-chloropurine can be coupled with phenylboronic acid to yield 6-phenyl-9-benzylpurine. researchgate.net The reaction conditions can be tuned based on the electronic nature of the boronic acid, with anhydrous conditions being preferable for electron-rich boronic acids and aqueous conditions for electron-poor ones. researchgate.net
Regioselectivity is a key consideration in the coupling of dihalopurines. In the case of 9-benzyl-2,6-dichloropurine, the reaction with one equivalent of phenylboronic acid occurs preferentially at the C6 position. researchgate.net A general reactivity order for palladium-catalyzed amidation of dihalopurine nucleosides has been established as 2-I > 2-Br > 6-Cl >> 2-Cl, allowing for selective functionalization. ub.edu Recently, a three-component reaction has been developed that takes Suzuki coupling partners (an aryl halide and an arylboronic acid) and inserts a nitrogen atom between them to form an amine product, effectively merging the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. acs.orgsnnu.edu.cn
Advanced Synthetic Techniques
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. This technology has been successfully applied to the synthesis of this compound and its analogs.
A notable application is the rapid and efficient two-step synthesis of 2,6-diaminopurine derivatives starting from 2,6-dichloropurine. nih.gov The first step involves a microwave-assisted nucleophilic substitution at the C6 position, followed by a second substitution at the C2 position, also under microwave irradiation. nih.gov For example, the reaction of 2,6-dichloropurine with substituted phenylhydrazines, followed by reaction with phenoxyethylamine at high temperature for 90 minutes under microwave conditions, yields the desired 2,6-diaminopurine derivatives. nih.gov
Microwave irradiation has also proven effective for the synthesis of N⁶-substituted purine derivatives from 6-chloropurine and various amines in water, offering an environmentally friendly protocol. researchgate.net Furthermore, the synthesis of various N-heterocycles, including purines, has been significantly improved by microwave assistance, with reactions that would typically take hours under conventional heating being completed in minutes. researchgate.net
| Starting Material(s) | Reagent(s) | Conditions | Product | Key Advantages | Reference(s) |
| 2,6-Dichloropurine | 1. Substituted phenylhydrazines 2. Phenoxyethylamine | Microwave irradiation, high temperature | 2,6-Diaminopurine derivatives | Rapid, efficient, two-step protocol. | nih.gov |
| 6-Chloropurine | Various amines | Microwave irradiation, water | N⁶-Substituted purine derivatives | "Green" chemistry, fast reaction times. | researchgate.net |
| 2,6-Dichloropurine | Aliphatic amines | Microwave irradiation | N²,N⁶-Alkyl derivatives of 2,6-diaminopurine | Improved procedure for stepwise substitution. | researchgate.net |
Stereoselective Synthesis of Nucleoside Derivatives
The stereoselective synthesis of nucleoside derivatives of this compound is of significant interest, as the stereochemistry of the sugar moiety is crucial for biological activity. A key challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the sugar.
One approach involves the direct coupling of a protected sugar with the purine base. For example, the Vorbrüggen glycosylation of 2,6-diaminopurine with a protected sugar can afford the corresponding nucleoside. mdpi.com However, this can sometimes lead to a mixture of anomers.
A prebiotic synthesis model has shown that the direct coupling of cyclic carbohydrate phosphates with free purine bases, including 2,6-diaminopurine, can lead to the stereoselective formation of the β-anomer of the corresponding nucleotides. nih.gov For purines, this reaction is also regioselective, yielding the N-9 substituted nucleotide as the major product. nih.gov
In the synthesis of specific nucleoside analogs like 2-fluoro-arabinofuranosyl-2,6-diaminopurine, the process can start from the acylation of 2,6-diaminopurine, followed by condensation with a protected arabinose sugar halide. google.com Subsequent deprotection and diazotization/fluorination steps yield the target compound. google.com The synthesis of 2,6-diaminopurine nucleosides has also been accomplished from adenine nucleosides. madridge.org Microbial synthesis using whole-cell biocatalysts offers an alternative route for the production of 2,6-diaminopurine nucleosides, including the arabinoside (DAPA) and the 2',3'-dideoxyriboside (ddDAPR), through transglycosylation reactions. conicet.gov.ar
| Starting Material(s) | Key Step/Reagent(s) | Product | Stereochemical Outcome | Reference(s) |
| 2,6-Diaminopurine, Protected sugar | Vorbrüggen glycosylation | 2,6-Diaminopurine nucleoside | Can produce anomeric mixtures. | mdpi.com |
| 2,6-Diaminopurine, Cyclic carbohydrate phosphate (B84403) | Direct coupling | β-2,6-Diaminopurine nucleotide | Stereoselective formation of the β-anomer. | nih.gov |
| 2,6-Diaminopurine, Protected arabinose sugar halide | Condensation | 9-β-D-Arabinofuranosyl-2,6-diaminopurine precursor | Stereoselective synthesis of arabinofuranosyl nucleosides. | google.com |
| Adenine nucleosides | Enzymatic/Chemical conversion | 2,6-Diaminopurine nucleosides | Conversion of existing nucleosides. | madridge.org |
| Purine base, Sugar donor | Whole-cell biocatalyst (transglycosylation) | 2,6-Diaminopurine nucleosides (e.g., DAPA, ddDAPR) | Enzymatic synthesis. | conicet.gov.ar |
Isotopic Labeling Strategies (e.g., ¹⁵N-labeled purines)
The synthesis of isotopically labeled purines, such as this compound, can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or chemoenzymatic) synthesis. These methods provide access to purines with varying degrees of isotopic enrichment, from specifically labeled single sites to uniformly labeled molecules.
Chemical Synthesis Approaches
Chemical synthesis offers precise control over the placement of isotopic labels. Researchers have developed multi-step routes to produce ¹⁵N-labeled adenine and its derivatives from relatively inexpensive isotopic sources.
One prominent strategy begins with a pyrimidine precursor, such as 4-amino-6-hydroxy-2-mercaptopyrimidine. nih.gov The first ¹⁵N label is incorporated through a nitrosation/reduction reaction. nih.gov This is followed by a ring closure to form the imidazole part of the purine ring system. nih.gov The resulting intermediate, a hypoxanthine (B114508) analog, can be converted into 6-chloropurine, a versatile precursor for various purine derivatives. nih.govroyalsocietypublishing.org The final amino group at the C6 position can be introduced using an isotopically labeled amine, such as [¹⁵N]NH₃, to yield the desired ¹⁵N-labeled adenine nucleoside. nih.gov A significant development was the first reported chemical synthesis of fully ¹⁵N-labeled adenine ([¹⁵N₅]-adenine) in four steps using sources like ¹⁵N-NH₄Cl and ¹⁵N-NaNO₂. acs.org
Another effective method involves the cyclization of [¹⁵N]-formamide in the presence of phosphorus oxychloride to produce [¹⁵N₅]-adenine. royalsocietypublishing.org This approach has been optimized to create not only fully labeled adenine but also [¹⁵N₄]-6-chloropurine, a key intermediate for synthesizing a wide range of C6-substituted purine analogs. royalsocietypublishing.orgroyalsocietypublishing.org This intermediate readily reacts with various amines to generate the corresponding N⁶-substituted adenine derivatives, which are important in cytokinin research. royalsocietypublishing.org
These chemical methods are advantageous for producing specifically labeled compounds that are essential for distinguishing signals in NMR studies or for use as internal standards in mass spectrometry. nih.govresearchgate.netacs.org
Table 1: Chemical Synthesis Methods for ¹⁵N-Labeled Purines
| Starting Material | Key Reagents/Intermediates | Labeled Product(s) | Key Findings & Citations |
|---|---|---|---|
| 4-amino-6-hydroxy-2-mercaptopyrimidine | 1N HCl, Na¹⁵NO₂, Raney nickel, [¹⁵N]NH₄Cl | [7,NH₂-¹⁵N₂]-Adenosine | Multi-step synthesis starting from an inexpensive pyrimidine precursor. nih.gov |
| [¹⁵N]-Formamide | POCl₃, Dowex 50 W | [¹⁵N₅]-Adenine | Optimized cyclization method providing fully labeled adenine. royalsocietypublishing.orgroyalsocietypublishing.org |
| [¹⁵N₅]-Adenine | NaNO₂, POCl₃, PCl₅ | [¹⁵N₄]-6-Chloropurine | Synthesis of a key intermediate for C6-substituted purine analogs. royalsocietypublishing.orgroyalsocietypublishing.org |
| 6-Chloropurine | [¹⁵N]-Amine | N⁶-substituted [¹⁵N]-adenine derivatives | Versatile method for creating labeled cytokinin analogs. royalsocietypublishing.org |
| Commercially available 6-chloropurine | N/A | 2'-deoxy-[amino-¹⁵N]adenosine | An effective two-step route to the labeled deoxynucleoside. iaea.org |
Enzymatic and Chemoenzymatic Strategies
Enzymatic methods provide an efficient and environmentally friendly alternative to chemical synthesis. A powerful approach involves pathway engineering, where a series of biosynthetic enzymes are used in a single-pot reaction to produce labeled nucleotides from simple, isotopically enriched precursors. nih.govnih.govresearchgate.net
In one such system, up to 28 different enzymes from the pentose (B10789219) phosphate and de novo purine synthesis pathways are utilized. nih.gov This total enzymatic synthesis can produce ¹³C- and/or ¹⁵N-enriched ATP and GTP with isolated yields as high as 66%. nih.govresearchgate.net The labeled precursors required are basic molecules like [¹⁵N]-NH₄⁺, ¹³C-glucose, and ¹³C-serine, making the process flexible and robust. nih.govnih.gov
Chemoenzymatic methods combine chemical synthesis steps with enzymatic reactions. A common strategy is the use of purine nucleoside phosphorylase (PNP) for transglycosylation. nih.govacs.org In this process, a chemically synthesized labeled purine base, like [¹⁵N₄]-6-chloropurine, is enzymatically attached to a ribose or deoxyribose sugar moiety. nih.govresearchgate.net This method is highly efficient for producing labeled nucleosides. acs.org
Table 2: Enzymatic and Chemoenzymatic Synthesis of ¹⁵N-Labeled Purines
| Method | Key Enzymes | Labeled Precursors | Labeled Product(s) | Key Findings & Citations |
|---|---|---|---|---|
| Pathway Engineering | 28 biosynthetic enzymes | ¹⁵N-NH₄⁺, ¹³C-Glucose, Serine, CO₂ | ¹³C, ¹⁵N-enriched ATP and GTP | Single-pot reaction with high yields (up to 66%); robust and flexible. nih.govnih.govresearchgate.net |
| Chemoenzymatic Synthesis | Purine Nucleoside Phosphorylase (PNP) | Chemically synthesized labeled purine base (e.g., [¹⁵N₄]-6-chloropurine) | Labeled purine nucleosides/deoxynucleosides | Combines chemical synthesis of the base with enzymatic glycosylation. nih.govresearchgate.netacs.org |
These isotopic labeling strategies are fundamental to modern biological and chemical research, enabling detailed structural and functional studies of nucleic acids and their interactions with other molecules. The ability to produce specifically or uniformly labeled this compound and its analogs continues to drive new discoveries in molecular biology and medicine.
Chemical Reactivity and Mechanistic Investigations of 1h Purine 1,6 Diamine and Its Analogs
Nucleophilic Reactivity Profiles
The purine (B94841) scaffold, including that of 1H-Purine-1,6-diamine, is susceptible to nucleophilic attack, a characteristic that is fundamental to its chemical modification and biological function. The reactivity of the purine ring is significantly influenced by the substitution pattern and the deprotonation state of the imidazole (B134444) ring. wur.nl In neutral purines, the general reactivity sequence for nucleophilic attack is C8 > C6 > C2, whereas in anionic purines, the sequence shifts to C6 > C8 > C2. wur.nl
A common strategy for the synthesis of 2,6-diamino-substituted purines involves the sequential nucleophilic substitution of 2,6-dichloropurine (B15474). arkat-usa.org The first substitution occurs selectively at the more electrophilic C6 position. arkat-usa.org For instance, the reaction of 2,6-dichloropurine with various amines proceeds preferentially at C6, allowing for the introduction of a diverse range of substituents. The subsequent substitution at the C2 position typically requires more forcing conditions, such as acid catalysis. arkat-usa.org
Vicarious nucleophilic substitution (VNS) of hydrogen is another powerful method for the synthesis of purines, often starting from 4-nitroimidazole (B12731) derivatives. yu.edu.jo This approach allows for the introduction of functional groups that can be subsequently transformed to construct the pyrimidine (B1678525) ring of the purine system. yu.edu.jo
The synthesis of N-substituted derivatives of this compound can be achieved through reactions like alkylation with ethylating agents such as ethyl bromide or ethyl iodide. ontosight.ai A variety of chemical modifications, including amination via nucleophilic substitution, have been extensively reviewed. rsc.orgrsc.orgresearchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Purine Analogs
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,6-Dichloropurine | Cyclohexylamine | 2-Chloro-N6-cyclohexyl-9H-purin-6-amine | Pentanol, 70 °C | 76 | arkat-usa.org |
| 2,6-Dichloropurine | Propanolamine | 3-((2-Chloro-9H-purin-6-yl)amino)propan-1-ol | DIPEA, n-BuOH, 70 °C, 4 h | 64 | arkat-usa.org |
| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | 4-Morpholinoaniline | N2-(4-Morpholinophenyl)-N6-(3-hydroxypropyl)-9H-purine-2,6-diamine | TMSCl, n-BuOH, 120 °C, 14 h | 84 | arkat-usa.org |
| 2-Chloro-N6-(3-hydroxypropyl)-9H-purin-6-amine | Aniline | N2-Phenyl-N6-(3-hydroxypropyl)-9H-purine-2,6-diamine | TMSCl, n-BuOH, 120 °C, 14 h | 77 | arkat-usa.org |
Electrophilic Reactivity Profiles
While the purine ring is generally electron-rich and thus more prone to electrophilic attack on its nitrogen atoms, electrophilic substitution at carbon atoms can also occur, particularly with activated purine derivatives. For instance, functionalized purine congeners have been derivatized to contain electrophilic groups such as isothiocyanate, bromoacetyl, pyridyl disulfide, maleimide, and N-hydroxysuccinimide esters. nih.gov These electrophilic derivatives are designed to react with nucleophilic residues on biopolymers, acting as irreversible inhibitors of targets like the A1 adenosine (B11128) receptor. nih.gov
An example of direct electrophilic substitution on a purine analog is the fluorination of caffeine. Using triethylamine (B128534) trihydrofluoride as an electrolyte in acetonitrile (B52724) under an alternating current, 8-fluorocaffeine can be synthesized in a 40% yield. researchgate.net
Table 2: Electrophilic Groups Incorporated into Purine Derivatives for Covalent Modification
| Electrophilic Group | Reactive Towards | Reference |
| Isothiocyanate | Amines, Thiols | nih.gov |
| Bromoacetyl | Amines, Thiols | nih.gov |
| Pyridyl disulfide | Thiols | nih.gov |
| Maleimide | Thiols | nih.gov |
| N-hydroxysuccinimide ester | Amines | nih.gov |
| Aldehyde/Ketone | Amines (Schiff base formation) | nih.gov |
Influence of Substituents on Reactivity
Substituents on the purine ring exert a profound influence on its chemical reactivity. In nucleophilic substitution reactions of di-substituted purines, the nature of the leaving group is critical. For halogenated purines, the leaving group ability follows the order C6 > C2, which dictates the regioselectivity of the reaction. arkat-usa.orgresearchgate.net
The electronic properties of substituents also play a significant role. The substitution pattern can influence the site of nucleophilic attack and determine which of the two rings (pyrimidine or imidazole) will be opened under certain conditions. wur.nl For instance, in the alkylation of purin-2-amines, the nature of the substituent at the 6-position affects the ratio of N9 to N7 alkylated products. researchgate.net
Furthermore, substituents can impact the stability of the N-glycosylic bond. For example, the N-glycosylic bond of purin-2,6-diamine 2'-deoxyribonucleoside is known to be rather labile. However, the introduction of a bromine atom at the 7-position of the analogous pyrazolo[3,4-d]pyrimidine nucleoside significantly stabilizes this bond. nih.gov
Tautomeric Equilibria and Proton Transfer Mechanisms
This compound and its analogs can exist in several tautomeric forms due to the migration of protons between nitrogen atoms. The relative stability of these tautomers is crucial as it influences their hydrogen-bonding patterns and, consequently, their biological function and potential for mutagenesis. researchgate.net For the parent purine molecule, the order of tautomer stability is generally 9-H > 7-H > 3-H > 1-H. researchgate.net
The tautomeric equilibrium is sensitive to the environment, including the solvent and the presence of substituents. researchgate.net Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and quantification of individual tautomers. researchgate.net For example, at 213 K in DMF-d7, 6-methoxypurine (B85510) exists as a mixture of the N9-H (82%) and N7-H (18%) tautomers. researchgate.net In contrast, for N,N-dimethyl-N'-(7(9)-H-purin-6-yl)-formamidine, the N7-H tautomer is the major form (71%) under the same conditions. researchgate.net
The acid dissociation constant (pKa) is a key parameter that governs proton transfer. The pKa values of nucleobases can be significantly altered by modifications. acs.org Theoretical calculations using density functional theory (B3LYP) combined with an implicit-explicit solvation model have been employed to determine the pKa values of various modified nucleobases. acs.orgacs.org These calculations are essential for understanding the protonation states of these molecules in biological systems. longdom.orgresearchgate.net
Table 3: Tautomeric Ratios of 6-Substituted Purines at 213 K in DMF-d7
| Compound | N9-H Tautomer (%) | N7-H Tautomer (%) | Reference |
| 6-Methoxypurine | 82 | 18 | researchgate.net |
| N,N-dimethyl-N'-(7(9)-H-purin-6-yl)-formamidine | 29 | 71 | researchgate.net |
Photochemical Reactions and Photodegradation Pathways
The interaction of this compound and its analogs with ultraviolet (UV) radiation is of great interest, particularly in the context of the origins of life and the photostability of genetic material. This compound has been shown to be significantly more photostable than adenine (B156593). rsc.org Upon UV excitation, the majority of the excited state population of this compound and its 2'-deoxyriboside decays rapidly back to the ground state through non-radiative pathways involving conical intersections. rsc.orgnsf.gov
This inherent photostability is crucial, as it would have allowed the molecule to persist under the intense UV radiation of the early Earth. nsf.gov The fluorescence quantum yield for this compound is 0.037, while for its 2'-deoxyriboside, it is 0.008, indicating that non-radiative decay is the dominant deactivation pathway. rsc.org The photodegradation of this compound is minimal, with only a 2% decrease in absorbance after a significant UV dose. rsc.org
Interestingly, this compound can also participate in photochemical reactions that have constructive outcomes. It has been shown to repair cyclobutane (B1203170) pyrimidine dimers (CPDs), a common form of DNA damage caused by UV radiation, with high efficiency under prebiotic conditions. nsf.gov Furthermore, base-pairing between this compound and uracil (B121893) can alter the photostability of uracil, potentially triggering its photodimerization. researchgate.net The photochemistry of related purine analogs, such as 2-thiooxazole, has also been investigated to understand their potential role as prebiotic precursors to RNA nucleotides. ucl.ac.uk Thiopyronin has been shown to sensitize the photoautoxidation of 2,6-diaminopurine (B158960). annualreviews.org
Table 4: Photophysical Properties of this compound (26DAP) and its 2'-Deoxyriboside (26DAP-d)
| Compound | Fluorescence Quantum Yield (Φf) | Photodegradation (%) | Reference |
| 26DAP | 0.037 | 2 | rsc.org |
| 26DAP-d | 0.008 | 8 | rsc.org |
Advanced Spectroscopic and Analytical Characterization of 1h Purine 1,6 Diamine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of purine (B94841) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics of these compounds in solution. nih.govmdpi.com Different NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, offer complementary insights into the constitution of 1H-Purine-1,6-diamine and its analogues.
Proton (¹H) NMR spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. For this compound derivatives, ¹H NMR spectra reveal characteristic signals for the purine ring protons (H-2 and H-8) and the protons of the exocyclic amino groups. The chemical shifts of these protons are highly sensitive to the electronic effects of substituents on the purine core. mdpi.com
The purine protons, H-2 and H-8, typically resonate in the aromatic region of the spectrum, generally between 8.0 and 9.5 ppm. chemicalbook.comnih.gov The exact chemical shift is influenced by the solvent and the substitution pattern on the purine ring. nih.govmsu.edu Protons on the exocyclic amino groups often appear as broad signals due to quadrupole effects from the adjacent nitrogen atoms and chemical exchange with the solvent. msu.edu Their chemical shifts can vary over a wide range and are dependent on factors such as solvent, temperature, and concentration. msu.edu
Interactive Table: Characteristic ¹H NMR Chemical Shifts (δ) for Protons in Purine Derivatives
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| H-2 | 8.0 - 9.0 | Influenced by substitution at C-6. |
| H-8 | 8.5 - 9.5 | Sensitive to substitution at N-7 or N-9. chemicalbook.com |
| NH₂ (Amine) | Variable (e.g., 4.0 - 8.0) | Often broad; position is solvent and temperature dependent. msu.edu |
| NH (Ring) | 12.0 - 14.0 | Signal for the imidazole (B134444) proton; may not be observed due to exchange. chemicalbook.com |
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of this compound derivatives. nih.gov Due to the wide chemical shift range of ¹³C NMR (typically 0-220 ppm), signals for individual carbon atoms are well-resolved, allowing for unambiguous assignment. youtube.comyoutube.com The chemical shifts of the purine carbons are indicative of their hybridization state and electronic environment. chemguide.co.uklibretexts.org
The carbons of the purine ring system resonate at distinct positions. The C-4 and C-6 carbons, being attached to nitrogen atoms, typically appear in the 150-160 ppm range. The C-2 and C-8 carbons are also found in the downfield region, generally between 140 and 155 ppm, while the C-5 carbon signal is usually observed at a more upfield position, around 120-130 ppm. researchgate.net These assignments are confirmed using two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their attached protons. thieme-connect.de
Interactive Table: Typical ¹³C NMR Chemical Shifts (δ) for the Purine Core
| Carbon Atom | Typical Chemical Shift Range (ppm) | Notes |
| C-2 | 150 - 155 | Shift is affected by substituents on adjacent nitrogens. |
| C-4 | 155 - 160 | Highly influenced by the nature of the C-6 substituent. |
| C-5 | 115 - 130 | Generally the most upfield of the purine ring carbons. researchgate.net |
| C-6 | 155 - 165 | Directly bonded to an exocyclic diamine group. |
| C-8 | 138 - 145 | Sensitive to N-7 and N-9 substitution. |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms within the purine structure. wikipedia.org Despite the challenges of low natural abundance (0.37%) and a low gyromagnetic ratio, ¹⁵N NMR provides unique insights into the electronic structure, protonation states, and tautomeric equilibria of nitrogen heterocycles. wikipedia.orghuji.ac.il
The chemical shifts of the nitrogen atoms in the purine ring are spread over a wide range. wikipedia.org Pyridine-like nitrogens (e.g., N-1, N-3, N-7) are typically more deshielded and resonate further downfield compared to pyrrole-like nitrogens (e.g., N-9). u-szeged.hu The exocyclic amino nitrogens also have characteristic chemical shifts. The precise values are sensitive to solvent, pH, and substitution, making ¹⁵N NMR an excellent tool for studying these effects. iaea.orglookchem.comresearchgate.net
Interactive Table: Representative ¹⁵N NMR Chemical Shifts (δ) for Purine Derivatives (Referenced to liquid NH₃)
| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Type |
| N-1 | 220 - 240 | Pyridine-like |
| N-3 | 230 - 250 | Pyridine-like |
| N-7 | 235 - 255 | Pyridine-like u-szeged.hu |
| N-9 | 140 - 170 | Pyrrole-like u-szeged.hu |
| NH₂ (Amino) | 60 - 90 | Amine |
Note: Chemical shifts can vary significantly based on experimental conditions and referencing standards. huji.ac.il
A key application of NMR spectroscopy in the study of purine derivatives is the investigation of tautomerism. Purines can exist in different tautomeric forms, most commonly involving the protonation of the imidazole ring at either the N-7 or N-9 position. iaea.orgresearchgate.net NMR techniques, particularly ¹³C and ¹⁵N NMR, are highly effective at distinguishing between these tautomers. researchgate.netacs.org The chemical shifts of the ring carbons and nitrogens are distinct for the N7-H and N9-H isomers. lookchem.comresearchgate.net Low-temperature NMR experiments can "freeze out" the equilibrium between tautomers, allowing for the observation of separate signals for each species and the determination of their relative populations. mdpi.comresearchgate.net
Furthermore, NMR is employed for conformational analysis, particularly for derivatives with flexible substituents. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about the spatial proximity of protons, which helps in determining the preferred three-dimensional structure of the molecule in solution. mdpi.com By combining experimental NMR data with computational calculations, a detailed picture of the conformational landscape can be developed. nih.govchemrxiv.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in the analysis of purine compounds for molecular weight determination and structural elucidation. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of this compound derivatives. Unlike low-resolution MS, HRMS provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the exact elemental formula of the compound. acs.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound derivatives by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The fragmentation pathways provide valuable insights into the compound's structure.
For instance, in the analysis of 2,6-diamino-substituted purine derivatives, specific fragmentation patterns have been observed. The MS/MS spectrum of N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine (m/z 309 [M+H]⁺) shows a characteristic product ion at m/z 227. nih.gov Similarly, N6-Cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine (m/z 323 [M+H]⁺) fragments to a product ion at m/z 241. nih.gov These fragmentation patterns are instrumental in confirming the substitution at the N2 and N6 positions of the purine core.
The fragmentation of the purine ring itself can also provide diagnostic information. Common fragmentation pathways for protonated α-amino acids, which share some structural similarities with substituted purines, involve losses of small neutral molecules such as NH₃, H₂O, and CO. nih.gov For example, the fragmentation of protonated glutamine often starts with the loss of NH₃. nih.gov Similar losses can be anticipated for this compound derivatives, depending on the nature and location of the substituents.
Systematic MS/MS analysis allows for the identification of diagnostic product ions that can serve as fingerprints for specific classes of this compound derivatives. mdpi.com High-resolution mass spectrometry (HRMS) further aids in the unambiguous identification of fragment ions by providing accurate mass measurements. nih.govnih.gov
Table 1: Illustrative MS/MS Fragmentation Data for Selected this compound Derivatives
| Compound Name | Precursor Ion (m/z) | Key Fragment Ion (m/z) |
| N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine | 309 [M+H]⁺ | 227 |
| N6-Cyclohexyl-N6-methyl-N2-phenyl-7H-purine-2,6-diamine | 323 [M+H]⁺ | 241 |
Hyphenated Techniques (LC-MS, GC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for the analysis of complex mixtures containing this compound and its derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for the analysis of purine metabolites in various biological matrices. nih.govnih.govnih.govmdpi.com LC-MS combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net This technique is particularly well-suited for the analysis of polar and thermally labile compounds like many purine derivatives, which are not amenable to gas chromatography. nih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers rapid and comprehensive quantification of multiple purine metabolites in a single run. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of purine derivatives, although it often requires a derivatization step to increase the volatility and thermal stability of the analytes. researchgate.net Derivatizing agents such as ethyl chloroformate are used to convert the non-volatile purines into species suitable for GC analysis. researchgate.net GC-MS provides excellent chromatographic resolution and is a powerful tool for the separation and identification of isomeric compounds.
Both LC-MS and GC-MS are crucial in various stages of research and development involving this compound derivatives, from monitoring reaction progress to analyzing metabolites in biological systems. nih.govresearchgate.netnifc.gov.vn
Chromatographic Separations
Chromatographic techniques are fundamental for the purification, separation, and quantitative analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and performing quantitative analysis of this compound and its analogs. researchgate.netnih.gov Reversed-phase HPLC is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net The separation of purine bases like guanine (B1146940), adenine (B156593), hypoxanthine (B114508), and xanthine (B1682287) can be effectively achieved using this method. researchgate.net
HPLC methods are developed and validated to ensure accuracy, precision, and linearity for the quantification of purines. researchgate.net The use of a UV detector is common, with detection wavelengths typically set around 254 nm for purine compounds. researchgate.net For complex samples, such as those from biological matrices, sample pretreatment, including hydrolysis to release purine bases from their nucleoside or nucleotide forms, may be necessary. researchgate.netnih.gov The recovery of purines from such matrices is a critical parameter that needs to be optimized to ensure accurate quantification. nih.gov
Table 2: Example of HPLC Method Parameters for Purine Analysis
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 - 20 µL |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound derivatives. nih.govnih.govresearchgate.netarkat-usa.org By spotting the reaction mixture on a TLC plate alongside the starting materials and expected products, the disappearance of reactants and the appearance of products can be visually tracked over time. libretexts.org
The choice of the mobile phase (eluent) is critical for achieving good separation. A variety of solvent systems can be employed, and the polarity of the eluent is adjusted to optimize the separation of the compounds of interest. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and aids in its identification. nih.govresearchgate.net While primarily a qualitative technique, TLC can provide semi-quantitative information about the purity of a sample. nih.gov The presence of multiple spots for a synthesized compound may indicate the presence of impurities or unreacted starting materials. libretexts.org
Table 3: Representative TLC Systems for this compound Derivatives
| Compound Type | Mobile Phase System (v/v) | Typical Rf Values |
| 2,6-diamino-substituted purine derivative | Toluene: i-PrOH = 6:1 | 0.44 researchgate.net |
| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | CH₂Cl₂:MeOH = 94:6 | 0.55 nih.gov |
| N6-Cyclohexyl-N2-phenyl-7H-purine-2,6-diamine | EtOAc | 0.42 nih.gov |
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups in this compound and its derivatives. scielo.brresearchgate.netresearchgate.net The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds within the molecule. youtube.commasterorganicchemistry.com
Key functional groups in this compound and its derivatives that can be identified by IR spectroscopy include:
N-H Stretching: Amines (both primary and secondary) exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines (R-NH₂) typically show two bands in this region, corresponding to symmetric and asymmetric stretching, while secondary amines (R₂N-H) show a single band. pressbooks.pub
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the purine ring system typically appear in the region of 1500-1680 cm⁻¹.
C-N Stretching: These vibrations are generally found in the 1000-1350 cm⁻¹ region.
Aromatic C-H Stretching: If the derivatives contain aromatic substituents, C-H stretching vibrations are observed above 3000 cm⁻¹. masterorganicchemistry.com
Aliphatic C-H Stretching: For derivatives with alkyl substituents, C-H stretching vibrations are observed just below 3000 cm⁻¹. pressbooks.pub
The IR spectrum provides a molecular fingerprint that is unique to a particular compound, making it a valuable technique for structural confirmation and for identifying the presence of specific functional groups. nih.gov
Table 4: General IR Absorption Regions for Functional Groups in this compound Derivatives
| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | > 3000 | Stretching |
| C-H (Aliphatic) | < 3000 | Stretching |
| C=N, C=C (Ring) | 1500 - 1680 | Stretching |
| C-N | 1000 - 1350 | Stretching |
Thermal Analysis
Thermal analysis techniques are employed to study the effect of heat on a material's physical and chemical properties. These methods are vital for determining the stability, decomposition pathways, and phase transitions of this compound derivatives.
Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events. abo.fi Together, TG-DTA provides a comprehensive profile of a compound's thermal stability and decomposition.
For instance, the thermal behavior of a salt hydrate (B1144303) formed between 2,6-diaminopurine (B158960) (Hdap) and 2,2'-thiodiacetic acid, specifically [(Hdap⁺)₂(tda²⁻)·2H₂O], has been investigated. preprints.org The analysis reveals a multi-step decomposition process. The initial mass loss corresponds to the release of water molecules, followed by the decomposition of the organic components at higher temperatures. Differential Scanning Calorimetry (DSC), a technique closely related to DTA, for a different salt of 9heade (a related purine) shows an endothermic peak at 189.8 °C, indicating a phase transition such as melting, which is immediately followed by decomposition events at higher temperatures. preprints.org Pure 2,6-diaminopurine is known to be highly thermally stable, with a melting point reported to be above 300 °C. sigmaaldrich.com
Table 1: Thermal Analysis Data for a 2,6-Diaminopurine Derivative
| Compound | Technique | Observed Event | Temperature Range (°C) | Mass Loss (%) |
|---|---|---|---|---|
| [(H9Heade+)(Htda–)] (related purine salt) | TGA | Initial Decomposition (H₂O, CO₂ evolution) | 180-250 | 7.34 |
| Second Decomposition Step | 250-465 | 51.12 | ||
| Third Decomposition Step | 465-650 | 40.19 | ||
| [(H9Heade+)(Htda–)] (related purine salt) | DSC | Endothermic Peak (Melting) | 189.8 | N/A |
X-Ray Powder Diffractometry for Crystalline Structure Analysis
X-Ray Powder Diffractometry (XRPD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure, lattice parameters, and crystallite size. Each crystalline solid has a unique diffraction pattern, which acts as a "fingerprint."
In the study of this compound derivatives, XRPD is essential for confirming the bulk phase purity of synthesized materials and for structural elucidation when single crystals are not available. preprints.orgrsc.org For example, while single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in multicomponent crystals like the salt of 2,6-diaminopurine with 2,2'-thiodiacetic acid, XRPD is used to confirm that the bulk synthesized material corresponds to the same crystalline form. preprints.org Furthermore, diffraction studies on DNA containing 2,6-diaminopurine have revealed that its incorporation can induce conformational shifts, highlighting the technique's utility in analyzing the broader structural impact of these derivatives. nih.gov
UV-Vis Spectroscopy for Electronic Transitions and Quantitative Analysis
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species, making UV-Vis a powerful tool for quantitative analysis. unchainedlabs.com
Studies on 2,6-diaminopurine (26DAP) and its 2'-deoxyriboside (26DAP-d) using femtosecond transient absorption spectroscopy have elucidated their electronic relaxation pathways. nih.govrsc.org Upon excitation with UV radiation around 287 nm, the lowest energy 1ππ* electronic state is populated. nih.govrsc.org The molecule then relaxes back to the ground state through a combination of radiative (fluorescence) and non-radiative pathways. nih.govrsc.org This detailed understanding of its photophysics is crucial, as it supports the compound's significant photostability. nih.gov The distinct absorption spectrum, with a maximum differing from that of natural DNA bases, allows for its selective study and quantification. unchainedlabs.com
Table 2: Spectroscopic Properties of 2,6-Diaminopurine Derivatives
| Compound | Excitation Wavelength (nm) | Electronic Transition | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|
| 2,6-Diaminopurine (26DAP) | 287 | S₀ → ¹ππ | 0.037 |
| 2,6-Diaminopurine-2'-deoxyriboside (26DAP-d) | 287 | S₀ → ¹ππ | 0.008 |
Circular Dichroism (CD) and Fluorescence Measurements for Nucleic Acid Interactions
The incorporation of this compound derivatives into oligonucleotides is a key application, and their interaction with nucleic acids can be probed effectively using CD and fluorescence spectroscopy.
Fluorescence Measurements are used to study the local environment and dynamics of molecules. While natural DNA bases are essentially non-fluorescent, analogues like 2-aminopurine (B61359) (a closely related isomer of DAP) are highly fluorescent and serve as valuable probes. cambridge.orgresearchgate.net The fluorescence of these probes is extremely sensitive to their environment; it is strongly quenched when stacked within a DNA duplex and increases significantly upon local melting, conformational changes, or binding to proteins. researchgate.netbirmingham.ac.uk
Derivatives of 2,6-diaminopurine have been specifically designed as fluorescent probes. For example, a 2,6-diaminopurine nucleoside derivative of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) was developed to recognize 8-oxo-dG, a product of oxidative DNA damage. nih.gov The fluorescence of this probe is quenched upon binding, allowing for the sensitive detection of the lesion within DNA sequences like the human telomere. nih.gov The intrinsic, albeit modest, fluorescence of 2,6-diaminopurine itself has also been characterized, with a determined quantum yield of 0.037. nih.govrsc.org These fluorescence properties are fundamental to the design of probes for studying DNA structure, dynamics, and damage.
Computational Chemistry and Molecular Modeling of 1h Purine 1,6 Diamine Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are founded on the principles of quantum physics to model molecular systems. These methods provide a detailed description of the electronic behavior of 1H-Purine-1,6-diamine, which is essential for understanding its intrinsic properties and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying purine (B94841) systems. DFT calculations are instrumental in analyzing the distribution of electrons, molecular orbitals, and electrostatic potential, which are key to the molecule's behavior.
One of the critical applications of DFT for this compound is the analysis of tautomeric stability. Purines can exist in several tautomeric forms due to proton migration between nitrogen atoms. The relative stability of these tautomers can significantly influence the molecule's recognition by biological receptors. DFT calculations can predict the Gibbs free energies of different tautomers in various environments, such as in the gas phase or in different solvents, by using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net For aminopurines, studies have shown that the N9H tautomer is often the most stable in the gas phase, but solvation can alter these preferences. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding charge transfer interactions within the molecule. researchgate.net
| Tautomer | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Aqueous, kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| N7-H | 4.0 | 0.2 | 5.8 |
| N9-H | 0.0 | 0.0 | 3.5 |
| N3-H | 8.5 | 6.0 | 7.2 |
| N1-H | 9.0 | 5.5 | 8.1 |
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can provide highly accurate predictions for molecular properties and reactivity. nih.gov
These methods are used to obtain precise geometries, dipole moments, and polarizabilities of this compound. Furthermore, ab initio calculations are effective in determining local reactivity descriptors. researchgate.net Fukui functions, for example, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the purine ring system. This information is invaluable for understanding its metabolic pathways and potential chemical modifications. researchgate.net
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
|---|---|---|
| N1 | 0.12 | 0.08 |
| C2 | 0.05 | 0.15 |
| N3 | 0.18 | 0.11 |
| C6 | 0.09 | 0.22 |
| N7 | 0.25 | 0.14 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as water molecules or a protein binding pocket. nih.govnih.gov
MD simulations are used to assess the flexibility of the molecule by calculating the Root Mean Square Fluctuation (RMSF) of its atoms. The stability of a particular conformation or a ligand-protein complex can be evaluated by monitoring the Root Mean Square Deviation (RMSD) over the simulation time. nih.gov Furthermore, MD simulations provide detailed information on intermolecular interactions, such as the number and lifetime of hydrogen bonds formed between this compound and surrounding water molecules or amino acid residues. nih.gov Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around the solute. nih.gov
| Parameter/Analysis | Typical Value/Description |
|---|---|
| Force Field | CHARMM, AMBER |
| Simulation Time | 100 - 1000 nanoseconds |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Key Analyses | RMSD, RMSF, Hydrogen Bonds, Solvent Accessible Surface Area (SASA) |
| Average H-Bonds (Ligand-Water) | 4-6 |
Hybrid QM/MM Approaches for Simulating Interactions in Biological Environments
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach to study chemical processes in complex biological systems, such as an enzyme-catalyzed reaction involving this compound. nih.gov These methods combine the accuracy of QM with the efficiency of MM. nih.govcecam.org
In a QM/MM simulation, the system is partitioned into two regions. The chemically active region, for instance, this compound and the key amino acid residues in an enzyme's active site, is treated with a high-level QM method. nih.govnih.gov This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation or breaking of covalent bonds. The remainder of the system, including the rest of the protein and the solvent, is treated using a classical MM force field. nih.gov This dual approach makes it computationally feasible to model reactions and interactions within a realistic biological environment, providing insights that are inaccessible to either QM or MM alone. nih.gov
Molecular Docking Studies for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. nih.gov This method is crucial in structure-based drug design to identify potential binding modes and estimate the binding affinity of this compound to a biological target. researchgate.netnih.gov
The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations. A scoring function is then used to rank the different poses based on calculated parameters like intermolecular interactions, desolvation energy, and conformational strain. The results provide a prediction of the binding free energy and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. nih.govugm.ac.id These studies can effectively screen large libraries of compounds and prioritize candidates for further experimental testing. nih.govresearchgate.net
| Parameter | Predicted Value |
|---|---|
| Binding Energy (kcal/mol) | -8.5 |
| Inhibition Constant (Ki, µM) | 0.58 |
| Hydrogen Bonds | N1-H with Glu120, N6-H with Asp175 |
| Hydrophobic Interactions | Purine ring with Leu68, Val76 |
Structure-Activity Relationship (SAR) Derivation through In Silico Approaches
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this involves computationally generating a library of derivatives with modifications at various positions of the purine scaffold and predicting their activity.
A common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. In QSAR, mathematical models are built to relate variations in physicochemical properties (descriptors) of the molecules to their biological activity. nih.gov These descriptors can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters calculated using computational methods. The resulting model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds. Another approach involves generating 3D-QSAR models, like Comparative Molecular Field Analysis (CoMFA), which use 3D fields to represent the steric and electrostatic properties of the aligned molecules. mdpi.com
| Substitution at Position | Substituent Type | Predicted Effect on Activity | Rationale |
|---|---|---|---|
| C2 | Small, polar group | Increase | Forms additional H-bond with receptor |
| N9 | Bulky, non-polar group | Decrease | Steric clash in binding pocket |
| C8 | Electron-withdrawing group | Increase | Enhances pi-stacking interaction |
Biochemical Roles and Molecular Mechanisms of 1h Purine 1,6 Diamine and Its Analogs
Involvement in Purine (B94841) Metabolism Pathways
1H-Purine-1,6-diamine, more commonly known as 2,6-diaminopurine (B158960) (DAP), is an analog of the purine base adenine (B156593). nih.gov Its structural similarity to adenine allows it to participate in and influence the central pathways of purine metabolism, namely the de novo synthesis and salvage pathways. These pathways are critical for the production of purine nucleotides, the essential building blocks of DNA and RNA, and for cellular energy and signaling.
De Novo Purine Biosynthesis Contributions
While cells typically synthesize the canonical purines adenine and guanine (B1146940) through the de novo pathway, research has shown that analogs like 2,6-diaminopurine can also be processed. The biosynthesis of 2-aminoadenine (an alternative name for DAP) involves a two-step enzymatic process. wikipedia.org The enzyme MazZ catalyzes the conversion of dGTP to dGMP, which is then acted upon by PurZ, an enzyme homologous to PurA, to produce 2-aminodeoxyadenylosuccinate (dSMP). wikipedia.org This intermediate is subsequently processed by host enzymes to yield the triphosphate form, dZTP (the deoxyribonucleoside triphosphate of DAP). wikipedia.org
Furthermore, the triphosphate form of 2,6-diaminopurine can be produced biotechnologically directly from the DAP base precursor, highlighting its potential for enzymatic incorporation into nucleic acids. oup.com
Purine Salvage Pathway Dynamics
The purine salvage pathway is a crucial metabolic route that recycles purine bases from the degradation of nucleic acids, saving cellular energy. 2,6-diaminopurine is a substrate for enzymes within this pathway. Studies have shown that DAP can be activated through a reaction dependent on phosphoribosyl-pyrophosphate (PRPP), a key substrate in the salvage pathway. nih.gov
The enzyme adenine phosphoribosyltransferase (APRT), which salvages adenine by converting it to adenosine (B11128) monophosphate (AMP), can also act on DAP. wikipedia.org This is evidenced by the observation that cancer cells can develop resistance to the cytotoxic effects of DAP by losing their APRT function. wikipedia.org In microorganisms like Salmonella typhimurium, a pathway for DAP utilization has been identified where it is first converted to its ribonucleoside by purine nucleoside phosphorylase. mendeley.com This is followed by deamination to guanosine (B1672433) by adenosine deaminase, allowing it to enter the established purine salvage pathways. mendeley.com
| Enzyme | Role in DAP Salvage | Reference |
| Adenine Phosphoribosyltransferase (APRT) | Activates DAP, a mechanism that can be lost in DAP-resistant cancer cells. | wikipedia.org |
| Purine Nucleoside Phosphorylase | Converts DAP to its ribonucleoside, an initial step in its utilization pathway in some bacteria. | mendeley.com |
| Adenosine Deaminase | Deaminates the DAP ribonucleoside to guanosine, channeling it into the standard purine salvage pathway. | mendeley.com |
Regulation of Purine Nucleotide Biosynthesis
As a purine analog, 2,6-diaminopurine can influence the regulation of purine nucleotide biosynthesis. It is recognized as a chemical inhibitor of purine metabolism. nih.gov When cells are exposed to DAP, there is a significant accumulation of its ribonucleoside triphosphate form. nih.gov This accumulation coincides with a marked decrease in the cellular levels of ATP, indicating that the presence of DAP disrupts the normal balance of purine nucleotide pools. nih.gov This disruption can, in turn, affect the feedback regulation mechanisms that control the de novo synthesis pathway. youtube.comlibretexts.org
Role of Purinosomes in Metabolic Flux Efficiency
Purinosomes are dynamic, multi-enzyme complexes that form under conditions of high purine demand to enhance the efficiency of the de novo purine synthesis pathway. psu.edunih.gov These structures bring the sequential enzymes of the pathway into close proximity, facilitating substrate channeling and increasing metabolic flux. researchgate.net While the direct interaction of this compound with purinosomes is not extensively characterized, it is classified as a purine analog that can act as a chemical inhibitor of the pathway. nih.gov As such, it has the potential to modulate the activity and formation of purinosomes, although the precise mechanisms of this interaction require further investigation. The formation of these complexes is a regulated process, influenced by cellular purine levels and other signaling pathways. nih.gov
Modulation of Purine Levels by Gut Microbiota
The gut microbiota plays a significant role in the host's purine homeostasis. nih.govnih.gov Gut bacteria can metabolize purines from dietary sources and those secreted into the intestine. researchgate.net This microbial activity can influence the systemic levels of purine metabolites in the host. nih.gov While there is extensive research on the general role of gut microbiota in purine metabolism and its impact on conditions like hyperuricemia, specific studies detailing the metabolism or modulation of this compound by gut bacteria are not currently available. frontiersin.orgresearchgate.net The complex interplay between the host and its microbiome in purine metabolism suggests that the introduction of purine analogs could potentially be influenced by microbial activities, but this remains an area for future research.
Interactions with Nucleic Acids and Genetic Information
One of the most well-studied aspects of this compound is its interaction with and incorporation into nucleic acids. As an analog of adenine, DAP has the unique property of forming three hydrogen bonds with thymine (B56734) in DNA and uracil (B121893) in RNA, in contrast to the two hydrogen bonds formed in a standard adenine-thymine pair. oup.comnih.govacs.org
This additional hydrogen bond significantly increases the thermal stability of DNA and RNA duplexes. oup.comnih.gov The incorporation of DAP can be achieved through both chemical synthesis of oligonucleotides and enzymatically using polymerases with DAP triphosphates as substrates. oup.com
The presence of DAP in a nucleic acid strand can alter its structural properties, including the width of the minor groove and the disruption of the normal spine of hydration. oup.com Interestingly, the cyanophage S-2L utilizes DAP in place of adenine throughout its entire genome, demonstrating that this modified base is compatible with DNA's fundamental functions of storing and transmitting genetic information. wikipedia.orgoup.com Research has also shown that the substitution of adenine with 2,6-diaminopurine in DNA can enable the efficient repair of UV-induced lesions like cyclobutane (B1203170) pyrimidine (B1678525) dimers. researchgate.net However, the modification is not without consequence for molecular recognition; DNA containing DAP may not be recognized by certain restriction endonucleases, and RNA containing DAP may not undergo normal splicing processes. oup.com
| Property | Description | References |
| Base Pairing | Forms three hydrogen bonds with thymine (in DNA) or uracil (in RNA). | oup.com, nih.gov, acs.org |
| Duplex Stability | Increases the thermal stability of DNA and RNA duplexes due to the extra hydrogen bond. | oup.com, nih.gov |
| Incorporation | Can be incorporated into DNA and RNA both chemically and enzymatically by polymerases. | oup.com |
| Structural Alterations | Can alter the minor groove width and disrupt the spine of hydration in the DNA double helix. | oup.com |
| Natural Occurrence | Completely replaces adenine in the genome of the cyanophage S-2L. | oup.com, wikipedia.org |
| Effect on Enzyme Recognition | May inhibit recognition by restriction endonucleases and can interfere with RNA splicing. | oup.com |
| DNA Repair | Promotes the repair of UV-induced DNA damage. | researchgate.net |
Incorporation as Nucleobase Analogs into DNA and RNA
This compound, more commonly known as 2,6-diaminopurine (DAP), is an analog of adenine that can be incorporated into both DNA and RNA, serving as a substitute for adenine. oup.com This incorporation can be achieved through both chemical and enzymatic methods. oup.com In enzymatic synthesis, the triphosphate form of the corresponding nucleoside, dDTP for DNA and rDTP for RNA, acts as a substrate for polymerases. oup.com For instance, dDTP is readily accepted by Taq polymerase and other heat-stable polymerases. oup.com The triphosphate of 2-aminoadenosine (B16350) also functions as a true analog of ATP during transcription. oup.com
The defining feature of DAP's incorporation is its base pairing with thymine (in DNA) or uracil (in RNA). Unlike the standard adenine-thymine (A-T) base pair which has two hydrogen bonds, the DAP-thymine (DAP-T) pair forms three hydrogen bonds. oup.comwikipedia.org This additional hydrogen bond significantly impacts the properties of the resulting nucleic acid duplex.
The cyanophage S-2L provides a natural example of DAP incorporation, as it completely replaces adenine with DAP in its genome. oup.comnih.gov This natural occurrence demonstrates that DNA containing DAP is compatible with normal biological functions. oup.com
Influence on DNA and RNA Synthesis Processes
The presence of this compound (DAP) can influence DNA and RNA synthesis. As a nucleoside triphosphate, it serves as a substrate for various DNA and T7 RNA polymerases. oup.comnih.gov However, its incorporation is not without consequences for the transcription process.
Studies have shown that while DAP can be incorporated, it can also have inhibitory effects on transcription. nih.govresearchgate.net Research on transcription mediated by purified T7 RNA polymerase and by human RNA polymerase II in HeLa nuclear extracts and in human cells revealed that DAP exhibited substantial inhibitory effects, although it was not mutagenic. nih.govresearchgate.net The blockage to transcription elongation by T7 RNA polymerase is thought to be related to altered minor-groove hydrogen bonding. nih.gov Interestingly, another adenine analog, 2-aminopurine (B61359) (2AP), showed a stronger blockage of T7 RNA polymerase compared to DAP. nih.gov This suggests a role for DAP in the regulation of transcription. nih.govresearchgate.net
Mechanisms of DNA Lesion Repair (e.g., Cyclobutane Pyrimidine Dimers)
A significant biochemical role of this compound (DAP) is its ability to promote the repair of DNA lesions, particularly cyclobutane pyrimidine dimers (CPDs). nih.gov CPDs are a common form of DNA damage caused by exposure to ultraviolet (UV) light. nih.govwikipedia.org
Research has demonstrated that the substitution of adenine with DAP in DNA strands enables the efficient photoreversal of thymine-thymine (T=T) CPDs, with repair yields reaching up to 92%. nih.gov This self-repairing activity is attributed to the excellent electron-donating properties of DAP within the nucleic acid strand. nih.gov In modern organisms, enzymes like photolyase carry out this repair using photoinduced electron transfer. nih.govembopress.org The ability of DAP to facilitate this process under prebiotic conditions suggests it may have played a crucial role in the stability and persistence of early genetic material in a UV-rich environment. nih.gov
Modulation of Nucleic Acid Structure and Stability
The incorporation of this compound (DAP) into DNA and RNA duplexes has a pronounced effect on their structure and thermal stability. oup.comnih.gov The formation of a third hydrogen bond in DAP-T and DAP-U base pairs leads to a considerable increase in the stability of the double helix. oup.comnih.gov
This enhanced stability is reflected in an increased melting temperature (Tm) of the nucleic acid duplexes. oup.comnih.gov The incorporation of DAP into short DNA oligomers can increase the thermal stability by 0–2°C per DAP-T base pair. oup.com For a 160 base pair DNA fragment where all adenine residues were replaced with DAP on both strands, the Tm was significantly higher than the corresponding natural DNA fragment. oup.com However, the relationship between DAP content and Tm is not strictly linear. oup.com
Structurally, the presence of DAP can lead to an altered groove width and disrupt the normal spine of hydration in the minor groove of the DNA. oup.com Spectroscopic analysis has shown that DNA containing DAP can undergo a salt-dependent conformational transition from the standard B-form to an A-form under certain conditions. oup.comnih.gov
| DNA Fragment | Condition | Tm (°C) with Adenine | Tm (°C) with DAP | ΔTm (°C) |
|---|---|---|---|---|
| 160 bp fragment | Condition 1 | 62.7 | 65.9 | 3.2 |
| 160 bp fragment | Condition 2 | 70.0 | 77.4 | 7.4 |
| 160 bp fragment | Condition 3 | 72.8 | 78.6 | 5.8 |
Expansion of the Genetic Code through Purine DNA Constructs
The unique base-pairing properties of this compound (DAP) have been exploited in the field of synthetic biology to expand the genetic code. nih.govresearchgate.net By creating alternative pairing systems within DNA, it is possible to move beyond the natural four-letter genetic alphabet.
Purine DNA constructs, where both bases in a pair are purines, represent one such alternative system. nih.govresearchgate.net In these constructs, DAP or its 7-deaza analog can be used as a complementary base for other purine derivatives like 7-deazaxanthine. nih.govresearchgate.net The stability of these novel base pairs is evaluated through DNA melting experiments by measuring their Tm values. nih.govresearchgate.net These studies are crucial for developing functional and stable expanded genetic alphabets, which could lead to the synthesis of novel proteins with unnatural amino acids and new biological functions.
Enzyme and Receptor Interactions and Modulation
Allosteric Regulation of Enzymes
Allosteric regulation is a fundamental biological control mechanism where a molecule, known as an allosteric regulator or effector, binds to an enzyme at a site distinct from the active site. mdpi.com This binding event induces a conformational change in the enzyme's structure, which in turn alters the properties of the active site, leading to either an increase (allosteric activation) or a decrease (allosteric inhibition) in enzyme activity. mdpi.comnih.gov
This mode of regulation is central to maintaining cellular homeostasis, particularly in metabolic pathways like purine biosynthesis. pharmacologyeducation.org The enzymes involved in the de novo synthesis of purine nucleotides are subject to feedback inhibition by their own end products, such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP). nih.gov These purine nucleotides bind to allosteric sites on key regulatory enzymes, like glutamine 5-phosphoribosyl-1-pyrophosphate (PRPP) amidotransferase, the first committed step in the pathway. nih.gov This binding signals that purine levels are sufficient, thereby downregulating their own production and conserving cellular resources. nih.gov While this compound itself is a building block, its ultimate metabolic products exemplify the principle of purine-based molecules acting as crucial allosteric modulators of their own metabolic pathways. nih.gov
Adenosine Receptor Agonism and Antagonism
Adenosine receptors, which are G-protein-coupled receptors (GPCRs), are critical mediators of a vast range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. wikipedia.org They are classified into four main subtypes: A1, A2A, A2B, and A3. Analogs of purines, particularly adenosine derivatives, have been extensively developed to act as selective agonists (activators) or antagonists (inhibitors) for these receptor subtypes. wikipedia.orgwikipedia.org
The interaction of these purine analogs with adenosine receptors can trigger or block downstream signaling cascades. For instance, acyclic nucleoside phosphonates, which are purine analogs, are believed to exert immunostimulatory effects, such as inducing cytokine secretion, at least in part through the activation of the adenosine receptor system. rsc.org The inhibition of these effects by various adenosine receptor antagonists suggests that these purine analogs can function as nonspecific ligands for these receptors. rsc.org The development of specific analogs has led to compounds with high affinity and selectivity for different receptor subtypes, making them valuable tools for pharmacological research and potential therapeutic agents. wikipedia.orgresearchgate.net For example, ZM241385 is a widely used non-adenosine analog that acts as a potent A2A receptor antagonist. wikipedia.org
Ligand Binding to Corticotropin-Releasing Hormone Receptors
Corticotropin-releasing hormone (CRH) receptors are class B G-protein-coupled receptors that play a central role in the body's response to stress. wikipedia.org There are two main types, CRH-R1 and CRH-R2, which are activated by peptide hormones like CRH and urocortins. wikipedia.org Based on available scientific literature from the conducted searches, there is no direct evidence to suggest that this compound or its close analogs act as ligands for corticotropin-releasing hormone receptors. The known agonists and antagonists for these receptors are primarily peptide-based or belong to other distinct non-peptide chemical classes. mdpi.com
Kinase Inhibition Mechanisms (e.g., Aurora Kinases, Src Kinase, p38alpha MAP kinase, Cyclin-dependent Kinases)
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. idtdna.com Due to their central role, they are significant targets for drug discovery, particularly in oncology. Purine analogs have emerged as a privileged class of kinase inhibitors, largely because their core structure mimics that of adenosine triphosphate (ATP), the universal phosphodonor substrate for all kinases. idtdna.com Most purine-based inhibitors function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase catalytic domain and preventing the binding and hydrolysis of ATP. nih.govnih.gov
Aurora Kinases : The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for mitotic progression. wikipedia.org Analogs based on pyrazolopyrimidine, a structure related to the purine core, have been developed as dual inhibitors of Aurora kinases and Cyclin-dependent kinase 1 (CDK1). nih.gov Numerous potent and selective inhibitors targeting this family have been identified, including pan-Aurora inhibitors like Tozasertib (VX-680) and SNS-314, as well as selective inhibitors like Alisertib (MLN8237) for Aurora A. wikipedia.orgnih.gov These compounds typically exhibit inhibitory concentrations (IC50 values) in the low nanomolar range. wikipedia.org
Src Kinase : c-Src is a non-receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and motility. nih.gov Novel purine derivatives have been discovered that show potent and selective inhibitory activity against c-Src kinase. nih.gov These compounds act as ATP-competitive inhibitors, with some derivatives demonstrating IC50 values in the low nanomolar range (e.g., 0.02 µM to 3.14 µM). nih.gov
p38alpha MAP Kinase : p38alpha is a mitogen-activated protein (MAP) kinase involved in cellular responses to inflammatory cytokines and stress. A series of 2,6,9-trisubstituted purine inhibitors of p38alpha kinase have been designed and synthesized. nih.gov X-ray crystallography has confirmed that these compounds bind to the kinase's ATP-binding site, with potent examples showing IC50 values as low as 82 nM. nih.gov
Cyclin-dependent Kinases (CDKs) : CDKs are critical for regulating the eukaryotic cell cycle. neuromics.com Purine analogs were among the first identified CDK inhibitors. Compounds such as olomoucine (B1683950) and roscovitine (B1683857) (seliciclib) are 2,6,9-trisubstituted purines that act as ATP-competitive inhibitors of specific CDKs. nih.gov For example, olomoucine substantially inhibits CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E with IC50 values around 7 µM, while showing much lower activity against other CDKs like CDK4/cyclin D1. nih.gov The specificity of these inhibitors is achieved through distinct substitutions on the purine ring that exploit subtle differences in the ATP-binding pockets of the various CDK complexes. neuromics.com
Table 1: Examples of Purine Analogs as Kinase Inhibitors
| Compound Class | Target Kinase(s) | Mechanism of Action | Example Potency (IC₅₀) |
|---|---|---|---|
| Pyrazolopyrimidines | Aurora Kinases, CDK1 | ATP-Competitive | Low nanomolar range |
| Substituted Purines | c-Src Kinase | ATP-Competitive | 0.02 µM |
| N-Phenyl-N-purin-6-yl ureas | p38α MAP Kinase | ATP-Competitive | 82 nM |
| 2,6,9-Trisubstituted Purines | CDKs (e.g., CDK1, CDK2) | ATP-Competitive | ~7 µM (Olomoucine) |
Inhibition of Phosphodiesterases and Sulfotransferases
Phosphodiesterases (PDEs) : These enzymes are responsible for degrading the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.org Inhibition of PDEs leads to increased levels of these cyclic nucleotides, thereby modulating various signaling pathways. Xanthine (B1682287) derivatives, which share a core structure with purines, are well-known nonselective PDE inhibitors. wikipedia.org More specifically, series of heterocycle-condensed purines have been designed as potent and selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), an important target for anti-inflammatory and respiratory drugs.
Sulfotransferases (SULTs) : SULTs catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate. nih.gov This process, known as sulfation, is crucial for detoxification and modulating the activity of hormones and neurotransmitters. Given that the SULT co-factor PAPS is an adenosine derivative, the purine scaffold is a logical starting point for developing inhibitors. Indeed, screening of purine libraries has led to the discovery of potent and selective inhibitors for specific SULTs, such as estrogen sulfotransferase and β-arylsulfotransferase-IV. One such inhibitor demonstrated a high degree of specificity and a potent inhibition constant (Ki) of 96 nM.
Topoisomerase II Inhibition (Mechanism of action)
Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for the passage of another DNA duplex, a process that requires ATP hydrolysis. The enzyme is a validated target for anticancer drugs, which can be broadly classified into two groups: poisons and catalytic inhibitors. Topoisomerase II poisons, such as doxorubicin (B1662922) and etoposide, stabilize the transient DNA-enzyme complex, leading to the accumulation of DNA breaks.
In contrast, catalytic inhibitors block the enzyme's function before DNA cleavage occurs. A novel purine diamine analog, Quinoline aminopurine 1 (QAP 1), has been identified as a potent ATP-competitive catalytic inhibitor of topoisomerase II. By targeting the nucleotide-binding pocket, QAP 1 prevents the ATP hydrolysis necessary for the enzyme's catalytic cycle. This mode of action inhibits both the ATPase and DNA decatenation activities of topoisomerase II at sub-micromolar concentrations. Unlike poisons, this catalytic inhibition antagonizes the DNA damage induced by agents like doxorubicin and perturbs chromosome segregation during mitosis.
Cellular Process Regulation
The molecular interactions detailed above translate into the regulation of fundamental cellular processes. By interfering with DNA replication and metabolism, purine analogs can profoundly impact cell survival and proliferation. idtdna.com
The inhibition of CDKs and Aurora kinases by purine analogs directly disrupts the cell cycle machinery. nih.govnih.gov Blocking these kinases can lead to cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) or errors in mitosis, such as failed chromosome segregation, ultimately inducing apoptosis (programmed cell death). wikipedia.org Similarly, the catalytic inhibition of topoisomerase II prevents the proper resolution of DNA tangles during replication and mitosis, leading to aberrant chromosome segregation and cell death.
Furthermore, purine metabolites are not just building blocks but also key signaling molecules that provide cellular energy (ATP) and are incorporated into essential cofactors. The regulation of purine metabolism itself is a critical cellular process. Under conditions of high demand, the enzymes for de novo purine synthesis can cluster to form a metabolon called the purinosome, which enhances the efficiency of the pathway. The feedback inhibition of this pathway by purine nucleotides is a prime example of how these molecules regulate their own availability, thereby controlling the resources available for DNA replication, RNA synthesis, and cellular energy. nih.gov
Finally, by modulating adenosine receptors, purine analogs can influence a wide spectrum of physiological systems, regulating processes from neurotransmitter release to immune responses. wikipedia.orgrsc.org
Influence on Cell Cycle Progression and Regulation
The progression of eukaryotic cells through the cell division cycle is a tightly regulated process controlled by a conserved set of protein kinases. nih.gov Key regulators in this process are cyclin-dependent kinases (CDKs) and their activating partners, cyclins. khanacademy.orgyoutube.com The synthesis of cyclins is induced by extracellular growth factors, often through signaling pathways like the Ras/Raf/ERK pathway. nih.gov These cyclins then bind to and activate specific CDKs, forming complexes that phosphorylate target proteins to drive the cell through different phases of the cycle. nih.govyoutube.com For instance, Cdk4, 6/cyclin D complexes are crucial for progression through the G1 phase. nih.gov
Analogs of this compound, such as the 2,6-diamino-substituted purine known as reversine (B1683945), have been identified as potent modulators of the cell cycle. nih.gov Reversine acts as an inhibitor of Aurora kinases, enzymes that play a critical role in mitotic progression. nih.gov By inhibiting these kinases, reversine and its related compounds can interfere with cancer cell cycle progression, leading to cell cycle arrest, typically in the G2/M phase, and the formation of polyploid cells. nih.gov
Research on reversine-related molecules has shown that their cytotoxic effects and ability to induce cell cycle arrest can be influenced by the status of the p53 tumor suppressor protein. nih.gov In studies using MCF-7 breast cancer and HCT116 colorectal cancer cell lines, certain analogs were found to be particularly effective in causing G2/M arrest and endoreduplication in cells where p53 was deleted or down-regulated. nih.gov This suggests a potential selective role for these purine analogs in targeting p53-defective cancer cells. nih.gov
Table 1: Effects of Reversine Analogs on Cancer Cell Lines
| Cell Line | p53 Status | Observed Effect of Analogs |
|---|---|---|
| MCF-7 (shp53) | Down-regulated | Stronger G2/M cell cycle arrest and endoreduplication. nih.gov |
| HCT116 (p53-/-) | Deleted | G2/M cell cycle arrest and endoreduplication. nih.gov |
Impact on Intracellular Signaling Pathways (e.g., cAMP, PKA)
Purines are fundamental to intracellular signaling, most notably as the structural basis for adenosine 3',5'-cyclic monophosphate (cAMP), a key second messenger. nih.gov The cAMP signaling pathway is initiated when an extracellular signal (first messenger) activates a Gs coupled receptor, which in turn activates adenylyl cyclase to synthesize cAMP from ATP. nih.govnih.gov
Once produced, cAMP mediates its effects primarily by activating cAMP-dependent Protein Kinase A (PKA). nih.govnih.gov In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, releasing the active catalytic subunits. nih.gov These active subunits can then phosphorylate a multitude of target proteins within the cell, including transcription factors like CREB (cAMP response element-binding protein). nih.gov The phosphorylation of CREB allows it to bind to specific DNA sequences and regulate the transcription of target genes, thereby controlling a vast array of cellular functions, including metabolism, growth, and differentiation. nih.gov
The specificity of the cAMP-PKA pathway is maintained through compartmentalization, where signaling components are organized into "signalosomes" by A-kinase anchoring proteins (AKAPs). nih.gov The concentration of cAMP is locally regulated by phosphodiesterases (PDEs), which degrade cAMP to AMP, thus terminating the signal. nih.govnih.gov This intricate regulation ensures that specific stimuli result in precise downstream cellular responses. nih.gov
Table 2: Key Components of the cAMP-PKA Signaling Pathway
| Component | Function |
|---|---|
| Adenylyl Cyclase (AC) | Enzyme that synthesizes cAMP from ATP. nih.gov |
| Cyclic AMP (cAMP) | Second messenger that allosterically activates PKA. nih.gov |
| Protein Kinase A (PKA) | Phosphorylates target proteins to elicit cellular responses. nih.gov |
| Phosphodiesterases (PDEs) | Enzymes that degrade cAMP to terminate the signal. nih.gov |
| A-Kinase Anchoring Proteins (AKAPs) | Scaffolding proteins that compartmentalize the signaling pathway. nih.gov |
| CREB | Transcription factor activated by PKA to regulate gene expression. nih.gov |
Role in Cellular Energy Homeostasis
Purines are central to cellular energy metabolism as core components of adenosine triphosphate (ATP). ATP is the primary molecule for storing and transferring energy in cells. Disruptions in purine metabolism can, therefore, have profound effects on cellular energy status.
Dopaminergic neurons, particularly those in the substantia nigra pars compacta (SNc), have exceptionally high energy demands compared to other brain cells. mdpi.com This high energy requirement makes them heavily reliant on efficient purine metabolism to maintain adequate ATP levels. mdpi.com Studies have shown that these neurons are especially vulnerable to defects in the purine recycling pathway. nih.gov For example, a deficiency in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) leads to significant neurochemical and neuroanatomical abnormalities, primarily affecting midbrain dopaminergic pathways. nih.gov Interestingly, in a dopaminergic neuronal cell line model, cells lacking HPRT did not show impaired energy status as judged by ATP levels; in fact, they appeared energetically more robust, suggesting complex compensatory mechanisms. nih.gov However, the loss of purine recycling was directly linked to a broad change in the molecular phenotype of the cells, including a reduction in dopamine (B1211576). nih.gov
Contributions to Cell Proliferation and Differentiation Studies
Purine analogs have become valuable tools in the study of cell proliferation and differentiation. The 2,6-diamino-substituted purine reversine, for instance, was initially identified for its ability to induce dedifferentiation in myoblasts, causing them to revert to a more pluripotent, stem-cell-like state. nih.gov This property makes it and similar compounds useful for research in regenerative medicine. nih.gov
Furthermore, purines play a critical role in neuronal differentiation. nih.gov Studies using the rat pheochromocytoma PC6-3 cell line, which undergoes robust neuronal differentiation in response to nerve growth factor, have demonstrated that differentiation is accompanied by an increase in most purine pools and an enhanced energy state. nih.gov When the purine recycling pathway is disrupted by mutations in the HPRT enzyme in these cells, it leads to purine limitation and a profound loss of dopamine content, both before and after differentiation. nih.govresearchgate.net This highlights a crucial link between the availability of intracellular purines and the proper differentiation and function of dopaminergic neurons. nih.gov
Systemic Biological Influences
Impact on Neurological Development and Function (e.g., dopaminergic neurons)
Purine metabolism is essential for the proper development and function of the central nervous system. nih.gov Genetically determined aberrations in purine metabolism are often associated with severe neurological dysfunction. nih.gov The dopaminergic system, in particular, shows a unique vulnerability to disruptions in purine pathways. mdpi.com
The critical nature of purine recycling is exemplified by Lesch-Nyhan disease, a genetic disorder caused by a deficiency of the enzyme HPRT. nih.gov This deficiency leads to a buildup of uric acid and severe neurological problems, the most prominent of which is a loss of dopamine in the basal ganglia. mdpi.comnih.gov This suggests that midbrain dopamine neurons are unusually dependent on HPRT-mediated purine recycling. nih.gov The precise mechanisms for this selective vulnerability are still under investigation but are thought to be distinct from energy failure or oxidative stress. nih.gov Instead, impaired purine recycling appears to intrinsically alter the molecular phenotype of dopaminergic neurons, affecting the expression of genes crucial for dopamine synthesis and transport. nih.gov
Purines also function as neurotransmitters through purinergic signaling, which regulates dopaminergic neuron function during development and in adulthood. mdpi.com This dual role as metabolic precursors and signaling molecules underscores the profound influence of purine metabolism on neurological health. mdpi.comnih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Adenosine 3',5'-cyclic monophosphate (cAMP) |
| Adenosine triphosphate (ATP) |
| Guanine |
| Hypoxanthine (B114508) |
| Reversine (N6-cyclohexyl-N2-(4-morpholinophenyl)-7H-purine-2,6-diamine) |
| Uric acid |
Applications of 1h Purine 1,6 Diamine and Its Derivatives in Chemical Biology Research
Development of Chemical Probes for Investigating Biological Targets
The unique properties of 1H-Purine-1,6-diamine have been harnessed to create sophisticated chemical probes for studying biological molecules and their functions. A notable application is in the development of nucleic acid-based probes with enhanced binding affinity and specificity. The ability of 2,6-diaminopurine (B158960) to form three hydrogen bonds with thymine (B56734) (T) or uracil (B121893) (U), in contrast to the two bonds formed by adenine (B156593), significantly increases the thermal stability of DNA and RNA duplexes. acs.orgbiosyn.com This enhanced hybridization stability makes DAP-containing oligonucleotides valuable as probes in various molecular biology techniques. acs.org
For instance, 2,6-diaminopurine has been incorporated into "toehold-blockers" in isothermal genotyping assays designed to detect rare single nucleotide variations (SNVs). nih.gov These probes demonstrated significantly enhanced accuracy in identifying SNVs compared to their standard adenine-containing counterparts. nih.gov Furthermore, the incorporation of 2,6-diaminopurine into serinol nucleic acid (SNA), a synthetic nucleic acid analog, has been shown to increase the melting temperature of SNA-RNA duplexes, making them promising candidates for nucleic acid-based molecular probes and drugs. nih.gov
Table 1: Comparison of Base Pairing
| Base Pair | Number of Hydrogen Bonds | Effect on Duplex Stability |
|---|---|---|
| Adenine (A) - Thymine (T) | 2 | Standard |
| This compound (DAP) - Thymine (T) | 3 | Increased |
Utilization in Synthetic Biology for Expanding Genetic Information
In the field of synthetic biology, this compound plays a crucial role in efforts to expand the genetic alphabet beyond the four canonical bases (A, T, C, and G). wikipedia.org By introducing a novel base pair, researchers aim to create organisms with expanded genetic information systems, potentially leading to the production of novel proteins and materials. wikipedia.org In this context, 2,6-diaminopurine is often referred to as the "Z" base. wikipedia.org
The Z-T base pair, with its three hydrogen bonds, offers greater stability than the natural A-T pair. wikipedia.org This property is being exploited to create synthetic genetic systems that can undergo Darwinian evolution. nih.gov Research has demonstrated that a multienzyme system can support the synthesis of a Z-genome, and phages containing such genomes have been identified. acs.org Furthermore, it has been shown that the genes responsible for Z-base synthesis can be expressed in E. coli, resulting in the successful incorporation of 2-aminoadenine into the bacterial chromosome and plasmids. acs.org This opens up the possibility of studying the in vivo consequences of an expanded genetic alphabet and developing synthetic life with alternative nucleic acids. nih.gov
Research Tools for Studying Enzyme Catalysis and Inhibition
Derivatives of this compound serve as valuable research tools for elucidating the mechanisms of enzyme catalysis and for developing potent enzyme inhibitors. Their structural analogy to natural purine (B94841) substrates allows them to interact with the active sites of various enzymes, providing insights into substrate binding and catalytic processes.
One significant area of research is in the development of antiviral agents that target viral enzymes. For example, (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) is a nucleoside reverse transcriptase inhibitor with activity against human immunodeficiency virus type 1 (HIV-1). nih.gov Mechanistic studies have shown that DAPD acts as a prodrug, being deaminated by adenosine (B11128) deaminase to form (-)-β-D-dioxolane guanine (B1146940) (DXG). nih.gov The 5'-triphosphate of DXG then acts as a potent alternative substrate inhibitor of HIV-1 reverse transcriptase. nih.gov Similarly, 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) is a broad-spectrum antiviral agent with potent activity against DNA viruses and retroviruses. nih.gov
In addition to viral enzymes, DAP derivatives have been developed as inhibitors of human enzymes. For instance, purine-2,6-dione (B11924001) derivatives have been identified as inhibitors of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA degradation. nih.gov These inhibitors are being used as pharmacological tools to study the role of the Ccr4-Not complex in various physiological processes. nih.gov
Investigation of Cellular Reprogramming and Stem Cell Biology
A derivative of this compound, known as Reversine (B1683945), has garnered significant attention in the field of stem cell biology and regenerative medicine. mdpi.comresearchgate.net Reversine is a 2,6-diamino-substituted purine that has been shown to induce the dedifferentiation of lineage-committed cells, such as myoblasts, into multipotent progenitor cells. mdpi.com These chemically induced progenitor cells can then be redifferentiated into other cell types, including osteoblasts and adipocytes. researchgate.net
This ability to chemically reprogram adult somatic cells into a more pluripotent state holds immense promise for regenerative medicine, as it may circumvent the ethical and practical challenges associated with embryonic stem cells. nih.gov Reversine is believed to exert its effects by inhibiting several key enzymes involved in cell cycle regulation, including Aurora kinases and Monopolar Spindle 1 (Mps1). mdpi.comresearchgate.net By studying the effects of Reversine and its analogs, researchers are gaining valuable insights into the molecular mechanisms that govern cell fate and differentiation. mdpi.comnih.gov
Table 2: Selected this compound Derivatives in Cellular Reprogramming
| Compound | Reported Biological Activity | Target Enzymes |
|---|---|---|
| Reversine | Induces dedifferentiation of myoblasts | Aurora kinases, Mps1 |
Role in Mechanistic Studies of Antiviral Agents
This compound and its derivatives are instrumental in the mechanistic investigation of antiviral agents. Their ability to mimic natural nucleosides allows them to be incorporated into viral replication processes, thereby inhibiting viral proliferation. The study of these compounds provides a deeper understanding of the mechanisms of action of antiviral drugs.
For example, nucleoside derivatives of 2,6-diaminopurine have been shown to possess broad-spectrum antiviral properties against a range of viruses, including those from the Flaviviridae, Coronaviridae, and Retroviridae families. researchgate.netnih.gov System-oriented optimization of these multi-target 2,6-diaminopurine derivatives has led to the identification of compounds with low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses. researchgate.netnih.gov
The compound 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) has demonstrated high efficacy in treating retrovirus and cytomegalovirus infections in mice when administered orally. nih.gov Mechanistic studies focus on how these compounds are metabolized within the cell and how their active forms interact with and inhibit viral polymerases or other essential viral enzymes. nih.gov For instance, the conversion of the prodrug DAPD to its active triphosphate form, which then inhibits HIV-1 reverse transcriptase, is a key finding from such mechanistic studies. nih.gov
Contribution to Plant Growth Regulation Research
In the realm of agricultural science, derivatives of this compound are being investigated for their potential as plant growth regulators. The structural similarity of these compounds to cytokinins, a class of plant hormones that promote cell division and influence various aspects of plant development, is the basis for this research. ekb.eg
Natural cytokinins are often adenine derivatives with a side chain at the N6-position. ekb.eg Consequently, synthetic N6-substituted purine derivatives, including those based on the 2,6-diaminopurine scaffold, are being synthesized and screened for their cytokinin-like activity. ekb.eg Research in this area aims to develop novel compounds that can be used to manipulate plant growth, for example, by promoting shoot and root development, or by delaying senescence. ekb.eg Selected 6-(substituted-amino)-purines have been screened for their effects on wheat plant growth, highlighting the potential of this class of compounds in agriculture. ekb.eg
Q & A
Q. What strategies mitigate by-product formation during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
